3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde
Description
3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a difluoromethoxyphenyl group and a phenyl group
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-17(19)23-15-8-6-12(7-9-15)16-13(11-22)10-21(20-16)14-4-2-1-3-5-14/h1-11,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFGMZKKFZECOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde typically involves the difluoromethylation of appropriate precursors. One common method includes the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a phenyl ring, followed by the formation of the pyrazole ring through cyclization reactions . The reaction conditions often involve the use of metal-based catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective synthesis . The optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carboxylic acid.
Reduction: Formation of 3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, leading to its biological effects . The pyrazole ring may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Trifluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde
- 3-[4-(Methoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde
- 3-[4-(Chloromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde
Uniqueness
3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
